PT2385 - 1672665-49-4

PT2385

Catalog Number: EVT-281286
CAS Number: 1672665-49-4
Molecular Formula: C17H12F3NO4S
Molecular Weight: 383.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PT2385 is a synthetic small molecule that acts as a potent and selective antagonist of hypoxia-inducible factor-2α (HIF-2α) [, , ]. HIF-2α belongs to the HIF family of transcription factors, which play a crucial role in cellular response to low oxygen levels (hypoxia) []. In various cancer types, HIF-2α is overexpressed and contributes to tumor growth, angiogenesis (formation of new blood vessels), and metastasis (spread of cancer cells) [, , ]. PT2385 is considered a valuable research tool for investigating the role of HIF-2α in various physiological and pathological processes, including cancer, pulmonary hypertension, and retinal neovascularization [, , , , ].

Synthesis Analysis

The synthesis of PT2385 is described in detail in the patent literature []. The synthesis involves a multi-step process that includes the following key transformations:

Molecular Structure Analysis

PT2385 is susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19, and uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT2B17 and UGT1A1/3 []. These metabolic reactions include:

Mechanism of Action

PT2385 acts as an allosteric inhibitor of HIF-2α, binding to a specific pocket in the PAS-B domain of the protein [, , ]. This binding disrupts the interaction between HIF-2α and its dimerization partner, ARNT (aryl hydrocarbon receptor nuclear translocator, also known as HIF-1β), which is essential for its transcriptional activity [, , , ]. By blocking the formation of the HIF-2α/ARNT complex, PT2385 prevents the transcription of HIF-2α target genes, including those involved in angiogenesis, cell proliferation, and metastasis [, , ].

Physical and Chemical Properties Analysis

PT2385 is a lipophilic compound with good oral bioavailability []. It has a molecular weight of 423.36 g/mol.

Applications
  • Cancer research: PT2385 has shown potent antitumor activity in preclinical models of clear cell renal cell carcinoma (ccRCC), a type of kidney cancer [, , , , , , , ]. It effectively inhibits the growth of ccRCC cells in vitro and in vivo by suppressing HIF-2α-dependent gene expression [, , ]. Additionally, PT2385 enhances the efficacy of immune checkpoint inhibitors in preclinical models of ccRCC [, ].
  • Pulmonary hypertension: PT2385 has demonstrated therapeutic potential in preclinical models of pulmonary hypertension, a serious condition characterized by high blood pressure in the lungs [, ].
  • Retinal neovascularization: PT2385 effectively inhibits retinal neovascularization, a pathological process that can lead to vision loss in diseases like diabetic retinopathy [, ].
  • Neurodegenerative diseases: PT2385 shows promise in preclinical models of neurodegenerative disorders, such as those caused by iron regulatory protein 2 (IRP2) deficiency [].
  • Skeletal muscle repair: PT2385 has been shown to enhance skeletal muscle repair in mice exposed to chronic hypoxia, suggesting potential applications for conditions like chronic obstructive pulmonary disease (COPD) and congestive heart failure (CHF) [].
Future Directions
  • Clinical development: PT2385 and its related compounds are undergoing clinical trials for various cancer types, including ccRCC and glioblastoma [, , , , , ]. Continued clinical development is crucial to determine the safety and efficacy of HIF-2α inhibitors in humans.
  • Biomarker development: Identifying predictive biomarkers for response to HIF-2α inhibitors will be critical for selecting patients who are most likely to benefit from these therapies [, ].
  • Combination therapies: Exploring the combination of HIF-2α inhibitors with other targeted therapies or immunotherapies may further enhance their efficacy in treating various diseases [, , ].

PT2399

    Compound Description: PT2399 is a tool compound closely related to PT2385. Like PT2385, PT2399 is a small molecule antagonist of hypoxia-inducible factor 2α (HIF-2α) []. It functions by disrupting the interaction of HIF-2α with its heterodimeric partner ARNT, thereby inhibiting HIF-2-dependent transcription []. PT2399 has demonstrated antitumor activity in preclinical models of clear cell renal cell carcinoma (ccRCC) [].

    Relevance: PT2399 is structurally very similar to PT2385 and shares its mechanism of action as a HIF-2α antagonist. Both compounds have shown promising preclinical activity in ccRCC, but PT2399 has been primarily used as a tool compound for research purposes, while PT2385 was advanced into clinical trials [].

PT2977 (Belzutifan)

    Compound Description: PT2977, also known as Belzutifan, is a second-generation HIF-2α inhibitor [, , ]. This orally active small molecule exhibits improved potency and pharmacokinetic properties compared to PT2385, mainly due to reduced phase 2 metabolism []. PT2977 has demonstrated clinical activity in ccRCC patients and is currently being investigated in clinical trials as a single agent and in combination therapies [, ].

[18F]PT2385

    Compound Description: [18F]PT2385 is a novel radiotracer derived from PT2385 by substituting a native fluorine atom with 18F []. This modification allows for the use of positron emission tomography (PET) imaging to visualize and quantify HIF-2α expression in vivo []. Preclinical studies have shown [18F]PT2385 can differentiate HIF-2α-expressing ccRCC tumors from those lacking HIF-2α expression [].

    Relevance: [18F]PT2385 is structurally identical to PT2385, except for the 18F substitution for PET imaging. This modified compound serves as a valuable tool to study HIF-2α expression in vivo and potentially identify patients who might benefit from HIF-2α targeted therapies like PT2385 [].

BAY 87-2243

    Compound Description: BAY 87-2243 is a Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitor (HIF-PHI) that stimulates erythropoiesis []. It undergoes extensive metabolism, primarily through oxidation, leading to various hydroxylated metabolites [].

    Relevance: Unlike PT2385, which specifically targets HIF-2α, BAY 87-2243 acts upstream by inhibiting HIF-PHIs, leading to the stabilization of both HIF-1α and HIF-2α []. Both compounds are investigated for their therapeutic potential in conditions involving hypoxia, although their mechanisms of action and target specificity differ.

MK-8617

    Compound Description: MK-8617 is another HIF-PHI compound studied for its potential to stimulate erythropoiesis []. In contrast to BAY 87-2243 and PT2385, MK-8617 exhibits limited metabolism, yielding only three phase I metabolites identified in equine liver microsomes [].

    Relevance: Like BAY 87-2243, MK-8617 acts upstream of PT2385's target by inhibiting HIF-PHIs, leading to a broader activation of HIF pathways compared to the targeted inhibition of HIF-2α by PT2385 []. This difference in their mechanisms of action highlights the diverse strategies for modulating the hypoxic response for therapeutic benefit.

Properties

CAS Number

1672665-49-4

Product Name

PT-2385

IUPAC Name

3-[[(1S)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile

Molecular Formula

C17H12F3NO4S

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m0/s1

InChI Key

ONBSHRSJOPSEGS-INIZCTEOSA-N

SMILES

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

PT2385; PT-2385; PT 2385.

Canonical SMILES

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O

Isomeric SMILES

CS(=O)(=O)C1=C2[C@@H](C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.